molecular formula C7H5ClN2O3 B107470 2-Chloro-5-nitrobenzamide CAS No. 16588-15-1

2-Chloro-5-nitrobenzamide

Cat. No.: B107470
CAS No.: 16588-15-1
M. Wt: 200.58 g/mol
InChI Key: SDHXWAPVLOGAJR-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzamide typically involves the nitration of 2-chlorobenzamide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the fifth position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The starting material, 2-chlorobenzamide, is continuously fed into the reactor along with the nitrating agents, and the product is continuously removed, purified, and collected .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison: 2-Chloro-5-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers a distinct combination of functional groups that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

2-chloro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHXWAPVLOGAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301630
Record name 2-chloro-5-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-15-1
Record name 16588-15-1
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Record name 2-chloro-5-nitrobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrobenzamide
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (15.0 g, 74.0 mmol) in 200 mL of dichloromethane was reacted at 24° C. with oxalyl chloride (16.2 mL, 186.0 mmol) and a catalytic amount of dimethylformamide. After 3 hours, the solvent was removed in vacuo, and the residue was redissolved in 200 mL of fresh dichloromethane. The solution was cooled to 0° C., and ammonia was bubbled into the solution for 5 minutes, whereupon the product precipitated from solution. The product was collected by filtration to yield 6.8 g of 2-chloro-5-nitro benzamide, mp 174°-175° C.;
Quantity
15 g
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200 mL
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16.2 mL
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Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid (15.0 g, 74.0 mmol) and 200 mL of dichloromethane was reacted with oxalyl chloride (16.2 mL, 186.0 mmol) and a catalytic amount of dimethylformamide. The mixture was stirred at 25° C. for 3 hours. The solvent was removed in vacuo, and the residue was redissolved in 200 mL of dichloromethane. The solution was cooled to 0° C., and ammonia was bubbled through the cold solution for 5 minutes, whereupon the product precipitated to form solution. The product was collected by filtration to yield 6.8 g, mp 174°-175° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Chloro-5-nitrobenzoic acid (500 g) was added to a mixed solvent of dimethylformamide (500 ml) and toluene (1.5 Liters). Thionyl chloride (217 ml) was added thereto at room temperature with stirring and the mixture was stirred at a refluxing temperature for 3 h. The reaction mixture was then ice-cooled and added dropwise to 28% aqueous amonia (750 ml). The mixture was stirred further for 1 h. The precipitated crystals were collected by filtration, and the crystals were recrystallized from hydrous ethanol to give 2-chloro-5-nitrobenzamide (346 g), melting point: 177–179° C.
Quantity
500 g
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reactant
Reaction Step One
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500 mL
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Reaction Step One
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0 (± 1) mol
Type
solvent
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217 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Chloro-5-nitrobenzamide interact with PPARγ and what are the downstream effects?

A1: While the provided abstracts don't delve into the specific binding mechanism, they demonstrate that this compound acts as a PPARγ antagonist. [, ] This means it likely binds to the receptor and blocks the binding of agonists, such as 15-deoxy-Δ12,14-prostaglandin J2 (PGJ2) and the investigated 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes. [] Consequently, it inhibits PPARγ-dependent transactivation, effectively blocking the downstream gene expression and cellular responses typically induced by PPARγ agonists. These responses include growth inhibition, apoptosis induction, and changes in protein expression (e.g., caveolin-1, cyclin D1) observed in cancer cells. [, ]

Q2: What are the in vitro applications of this compound in studying PPARγ?

A2: this compound has been successfully employed in cell-based assays to investigate PPARγ signaling pathways. [, ] Researchers used it to confirm the PPARγ-dependence of cellular responses induced by various agonists, including 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes and CDDO derivatives (CDDO, CDDO-Me, CDDO-Im). [, ] By pre-treating cells with this compound and observing the abrogation of agonist-induced effects, researchers can differentiate between PPARγ-dependent and -independent mechanisms of action.

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